

Confirming the Structure of Descladinose 6-N-Desmethyl Azithromycin: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Descladinose 6-N-Desmethyl
Azithromycin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the structure of **Descladinose 6-N-Desmethyl Azithromycin**, a key metabolite of the widely used macrolide antibiotic, Azithromycin. By presenting a side-by-side comparison of their structural features and expected analytical data, this document serves as a valuable resource for researchers involved in the identification and characterization of Azithromycin and its derivatives.

Structural Overview

Azithromycin is a 15-membered azalide antibiotic characterized by the presence of a macrolactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached. **Descladinose 6-N-Desmethyl Azithromycin** is a metabolite formed by two key structural modifications: the removal of the L-cladinose sugar and the demethylation of the nitrogen atom at the 6-position of the aglycone ring.

Comparative Data

The structural differences between Azithromycin and its descladinose, N-desmethyl metabolite lead to distinct analytical signatures, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

Property	Azithromycin	Descladinose 6-N-Desmethyl Azithromycin
Molecular Formula	C ₃₈ H ₇₂ N ₂ O ₁₂	C ₂₉ H ₅₆ N ₂ O ₉
Molecular Weight	749.0 g/mol	576.8 g/mol
IUPAC Name	(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one	(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation patterns of these compounds. The primary distinctions arise from the loss of the cladinose sugar.

Feature	Azithromycin	Descladinose 6-N-Desmethyl Azithromycin (Predicted)
[M+H] ⁺ Ion	m/z 749.5	m/z 577.4
Key Fragmentation	Loss of cladinose sugar (m/z 591.4) [1]	Absence of the neutral loss corresponding to the cladinose moiety.
Loss of desosamine sugar	Loss of desosamine sugar.	

¹H NMR Spectral Data Comparison

The ^1H NMR spectrum of **Descladinose 6-N-Desmethyl Azithromycin** would show significant differences compared to Azithromycin, most notably the absence of signals corresponding to the cladinose moiety and a change in the signal for the N-methyl group.

Proton Environment	Azithromycin Chemical Shift (ppm)	Descladinose 6-N-Desmethyl Azithromycin (Predicted Chemical Shift, ppm)
Cladinose Protons		
H-1" (anomeric)	~4.7	Absent
OCH ₃	~3.3	Absent
C-CH ₃	~1.2	Absent
Aglycone Protons		
N-CH ₃ at C6	Present	Absent
NH at C6	Absent	Present (likely a broad singlet)
Desosamine Protons		
H-1' (anomeric)	~4.3	~4.3
N(CH ₃) ₂	~2.3	~2.3

^{13}C NMR Spectral Data Comparison

Similarly, the ^{13}C NMR spectrum provides clear evidence of the structural changes, with the complete disappearance of signals associated with the cladinose sugar.

Carbon Environment	Azithromycin Chemical Shift (ppm)	Descladinose 6-N-Desmethyl Azithromycin (Predicted Chemical Shift, ppm)
Cladinose Carbons		
C-1" (anomeric)	~103	Absent
OCH ₃	~49	Absent
Other cladinose carbons	Multiple signals	Absent
Aglycone Carbons		
N-CH ₃ at C6	Present	Absent
C6	Shifted	Shifted due to change from tertiary to secondary amine
Desosamine Carbons		
C-1' (anomeric)	~105	~105
N(CH ₃) ₂	~40	~40

Experimental Protocols

Standard analytical techniques are employed for the structural confirmation of macrolide antibiotics and their metabolites.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

- Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

ESI-MS/MS Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3-4 kV
- Source Temperature: 100-150 °C
- Desolvation Gas Flow: 600-800 L/hr
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation for MS/MS analysis.
- Data Acquisition: Acquire full scan MS data to determine the molecular ion and product ion scans to observe fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal resolution.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

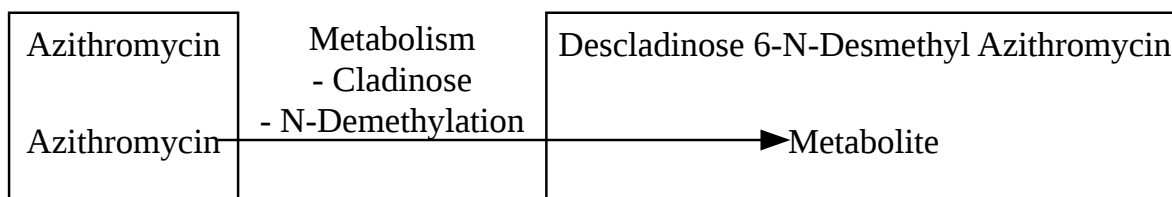
¹³C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2 seconds.

2D NMR Experiments: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Structural Relationship

The following diagram illustrates the structural transformation from Azithromycin to its Descladinose 6-N-Desmethyl metabolite.



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Caption: Structural relationship between Azithromycin and its metabolite.

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References

- 1. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Confirming the Structure of Descladinose 6-N-Desmethyl Azithromycin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13449893#confirming-the-structure-of-descladinose-6-n-desmethyl-azithromycin>]

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